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Compound of Interest

Compound Name: Canagliflozin

Cat. No.: B606465

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Canagliflozin and its analogues, focusing on
their performance in key functional assays. The information presented is collated from various
scientific publications and aims to provide a comprehensive resource for researchers in the
field of diabetes and metabolic diseases.

Introduction

Canagliflozin is a member of the gliflozin class of drugs, which are inhibitors of the sodium-
glucose co-transporter 2 (SGLT2). SGLT2 is primarily located in the proximal renal tubules and
is responsible for the reabsorption of approximately 90% of the glucose filtered by the
glomerulus. By inhibiting SGLT2, Canagliflozin and its analogues promote the excretion of
glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.
[1] This uniqgue mechanism of action has made SGLT2 inhibitors a cornerstone in the
management of type 2 diabetes. Beyond glycemic control, these agents have demonstrated
significant cardiovascular and renal protective benefits.[2] This guide will delve into the
functional characteristics of Canagliflozin and its prominent analogues, including Dapagliflozin,
Empagliflozin, and Sotagliflozin, as well as novel synthetic analogues.

Comparative Analysis of Functional Activity

The primary functional activity of Canagliflozin and its analogues is the inhibition of SGLT2.
However, their potency and selectivity against the closely related SGLT1 transporter, which is
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predominantly found in the small intestine, vary. This section provides a comparative summary
of their inhibitory activities.

SGLT2 and SGLT1 Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in
inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher
potency. The selectivity of these inhibitors for SGLT2 over SGLT1 is a key pharmacological
differentiator.

Selectivity

SGLT2 IC50 SGLT1IC50
Compound (SGLT1/SGLT2 Reference

(nM) (nM)

)

Canagliflozin 42+15 663 £ 180 ~158-fold [3]
Dapagliflozin 11 1350 ~1227-fold [4]
Empagliflozin 2.5 6278 ~2511-fold [4]
Sotagliflozin 1.8 36 ~20-fold [3]
Thioglucoside

2.0 - - [5]
Analogue D
Thioglucoside

5.9 - - [5]
Analogue E
Thioglucoside

3.2 - - [5]
Analogue F
Thioglucoside

45 - - [5]

Analogue G

Note: IC50 values can vary between different assay conditions and laboratories. The data
presented here is a compilation from the cited sources.

Off-Target Activity
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Beyond their primary target, SGLT2 inhibitors can interact with other proteins, leading to "off-
target" effects. These effects can contribute to both the therapeutic benefits and potential side
effects of the drugs. A notable off-target effect of Canagliflozin is the activation of AMP-
activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

AMPK Activation

Canagliflozin has been shown to activate AMPK, an effect not as prominently observed with
Dapagliflozin or Empagliflozin.[6] This activation is thought to be independent of SGLT2
inhibition and may contribute to some of the metabolic benefits of Canagliflozin.[6]

Kinase Inhibition Profile

A comprehensive screening of the inhibitory activity of Canagliflozin and its analogues against
a broad panel of kinases (a "kinome scan") is not readily available in the public domain. Such
data would provide a more complete picture of their off-target activities and potential for
polypharmacology.

Signaling Pathways

The therapeutic effects of Canagliflozin and its analogues are mediated through complex
signaling pathways. The primary on-target effect on SGLT2 directly impacts glucose
reabsorption, while off-target effects, such as AMPK activation, involve distinct intracellular
cascades.

SGLT2 Inhibition and Glucose Excretion

The inhibition of SGLT2 in the renal proximal tubule is a direct mechanism leading to increased
urinary glucose excretion. This process is independent of insulin signaling.
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SGLT2 Inhibition by Canagliflozin and its Analogues.

AMPKI/SIRT1 Signaling Pathway

Canagliflozin's activation of AMPK can lead to the subsequent activation of Sirtuin 1 (SIRT1),
a protein deacetylase involved in cellular metabolism and stress responses. This pathway is
implicated in some of the beneficial off-target effects of Canagliflozin.
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AMPK/SIRT1 signaling pathway activated by Canagliflozin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
This section provides step-by-step protocols for key functional assays.

SGLT2 Inhibition Assay (Cell-Based 2-NBDG Glucose
Uptake)

This assay measures the inhibition of glucose uptake in cells overexpressing SGLT2 using a

fluorescent glucose analog, 2-NBDG.
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Materials:

HEK?293 cells stably overexpressing human SGLT2 (or other suitable cell line)
Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

96-well black, clear-bottom plates

Krebs-Ringer-HEPES (KRH) buffer (containing 136 mM NaCl, 4.7 mM KCI, 1.25 mM
MgSO04, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4)

2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
Test compounds (Canagliflozin and its analogues)
Phlorizin (a non-selective SGLT inhibitor, as a positive control)

Plate reader with fluorescence detection (Excitation/Emission ~485/535 nm)

Procedure:

Cell Seeding: Seed HEK293-hSGLT?2 cells in a 96-well black, clear-bottom plate at a density
of 5 x 10”4 cells/well and culture overnight at 37°C in a 5% CO2 incubator.

Cell Washing: The next day, gently wash the cells twice with KRH buffer.

Compound Incubation: Add 50 pL of KRH buffer containing the test compounds at various
concentrations to the wells. Include wells with vehicle control (e.g., DMSO) and a positive
control (e.g., 100 uM Phlorizin). Incubate for 30 minutes at 37°C.

Glucose Uptake: Add 50 pL of KRH buffer containing 200 uM 2-NBDG to each well (final 2-
NBDG concentration of 100 uM).

Incubation: Incubate the plate for 1-2 hours at 37°C.
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» Termination and Washing: Terminate the uptake by aspirating the medium and washing the
cells three times with ice-cold KRH buffer.

e Fluorescence Measurement: Add 100 pL of KRH buffer to each well and measure the
fluorescence intensity using a plate reader (EX/Em ~485/535 nm).

» Data Analysis: Calculate the percentage of inhibition for each compound concentration
relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-
response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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